
N-(3-phenylpropyl)-4-(phenylsulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-(3-phenylpropyl)-4-(phenylsulfonyl)piperidine-1-carboxamide" is a chemical compound that belongs to the piperidine class, known for its potential biological activities and applications in various fields of medicinal chemistry. Piperidine derivatives have been extensively studied for their biological properties, including enzyme inhibition and receptor antagonism.
Synthesis Analysis
The synthesis of piperidine derivatives, similar to "this compound", involves multi-step chemical reactions starting from basic piperidine structures. For example, Khalid et al. (2014) describe the synthesis of a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives through a series of steps starting from ethyl piperidine-4-carboxylate (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, a phenylsulfonyl group, and various substituents that influence the compound's physical and chemical properties. The structure-activity relationship (SAR) studies, such as those by Tang et al. (2010), highlight the significance of specific substituents in enhancing the biological activity of these compounds (Tang et al., 2010).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including substitutions, additions, and cyclization, contributing to their diverse chemical properties. The reactions often involve the functional groups attached to the piperidine ring, enabling the synthesis of compounds with targeted biological activities.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity/basicity, are determined by the functional groups present in the piperidine derivatives. For instance, the phenylsulfonyl group contributes to the compounds' acidity and stability, making them suitable for various chemical transformations and biological applications.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(3-phenylpropyl)-4-(phenylsulfonyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for various biological activities. For example, derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. These compounds were synthesized through a series of reactions starting from ethyl piperidine-4-carboxylate, leading to N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides. Their enzyme inhibition activities were confirmed through in vitro screenings and molecular docking studies to understand their binding interactions with AChE and BChE human proteins (Khalid et al., 2014).
Antiviral Research
In antiviral research, N-phenyl piperidine analogs, particularly those modified at the 3-carboxamide position, have shown significant potency against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. This research has led to the identification of specific analogs with very potent activity, providing insights into synthesis, structure-activity relationships, and the potential for novel treatments against resistant strains of HIV (Tang et al., 2010).
Enzyme Inhibition for Disease Treatment
Further exploration into enzyme inhibition for therapeutic applications has led to the discovery of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent anti-acetylcholinesterase agents. Modifications in the benzamide moiety, such as introducing bulky groups, have been found to significantly enhance activity. These findings underline the role of structural optimization in developing more effective inhibitors for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Chemical Synthesis and Catalysis
The compound and its derivatives have also been explored in the context of chemical synthesis and catalysis. For instance, l-piperazine-2-carboxylic acid-derived N-formamides, which bear structural similarities to the compound , have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research highlights the potential of these compounds in facilitating highly selective and efficient chemical transformations (Wang et al., 2006).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-15-7-10-18-8-3-1-4-9-18)23-16-13-20(14-17-23)27(25,26)19-11-5-2-6-12-19/h1-6,8-9,11-12,20H,7,10,13-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASWYXGSSLXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)
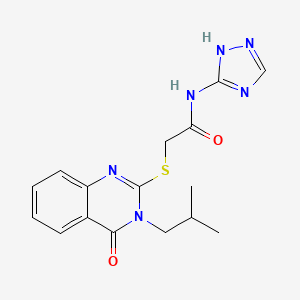
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
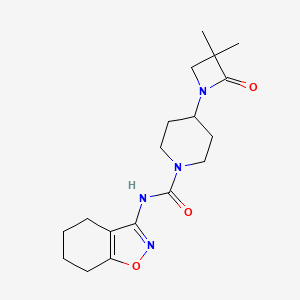
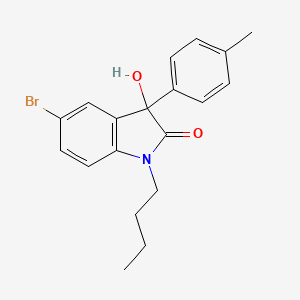
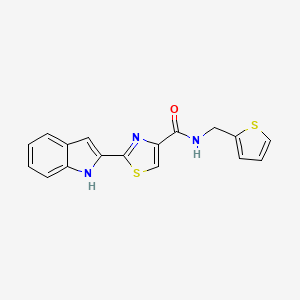
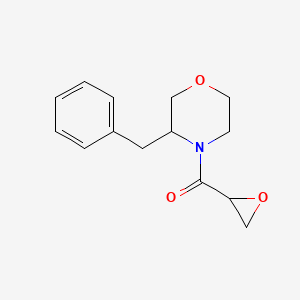

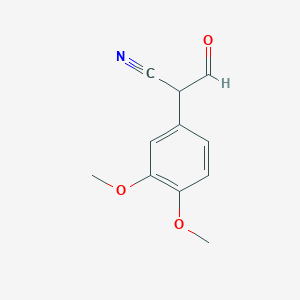
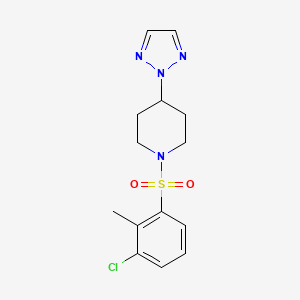
![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)
![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)